molecular formula C11H13ClN2S B589652 Tetramisole-d5 hydrochloride CAS No. 1173021-85-6

Tetramisole-d5 hydrochloride

Cat. No.: B589652
CAS No.: 1173021-85-6
M. Wt: 245.78
InChI Key: LAZPBGZRMVRFKY-GWVWGMRQSA-N
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Description

Tetramisole-d5 hydrochloride is a deuterium-labeled analog of tetramisole hydrochloride. This compound is primarily used as an internal standard in analytical and pharmacokinetic research due to its stable isotope labeling, which enhances the accuracy of mass spectrometry and liquid chromatography analyses. The molecular formula of this compound is C11H8D5ClN2S, and it has a molecular weight of 245.78 g/mol .

Biochemical Analysis

Biochemical Properties

Tetramisole-d5 hydrochloride is known to interact with tissue non-specific alkaline phosphatase (TNAP) . TNAP is involved in the synthesis of GABA and adenosine, which are the main inhibitory neurotransmitters in the cortex . This compound, as a well-documented TNAP inhibitor, can influence these biochemical reactions .

Cellular Effects

In the context of cellular effects, this compound has been found to suppress neuronal activity . It reduces neuronal response amplitude in a dose-dependent manner and also decreases axonal conduction velocity . These effects are independent of its action on TNAP .

Molecular Mechanism

The molecular mechanism of this compound involves blocking voltage-dependent sodium channels . This blocking action is thought to be responsible for the observed reduction in neuronal response amplitude and decrease in axonal conduction velocity .

Temporal Effects in Laboratory Settings

It is known that the compound has a limited shelf life .

Dosage Effects in Animal Models

A slight overdosing should not be a problem, but twice the recommended dose can already cause adverse reactions, especially in pets and horses .

Metabolic Pathways

It is known that tetramisole, the non-deuterated form of the compound, acts as an agonist to nicotinic acetylcholine receptors .

Subcellular Localization

Given its known interactions with TNAP and voltage-dependent sodium channels, it is likely that the compound localizes to regions of the cell where these components are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetramisole-d5 hydrochloride involves the incorporation of deuterium atoms into the tetramisole molecule. This process typically starts with the synthesis of deuterated benzene, which is then used to form the deuterated phenyl ring in the tetramisole structure. The key steps include:

    Deuteration of Benzene: Benzene is treated with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Formation of Deuterated Phenyl Ring: The deuterated benzene is then used in a series of reactions to form the deuterated phenyl ring, which is a crucial part of the tetramisole structure.

    Cyclization and Hydrochloride Formation: The deuterated phenyl ring undergoes cyclization with other reactants to form the imidazothiazole ring system, followed by the addition of hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Tetramisole-d5 hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to its parent amine form.

    Substitution: Nucleophilic substitution reactions can occur at the imidazothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

Scientific Research Applications

Tetramisole-d5 hydrochloride is widely used in scientific research, particularly in:

    Analytical Chemistry: As an internal standard for the quantification of tetramisole in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion (ADME) of tetramisole in various biological systems.

    Toxicology: For monitoring and controlling residues of tetramisole in food products, especially in veterinary medicine.

    Biological Research: Investigating the biological pathways and mechanisms of action of tetramisole and its analogs

Comparison with Similar Compounds

    Levamisole Hydrochloride: A closely related compound with similar anthelmintic properties but without deuterium labeling.

    Tetramisole Hydrochloride: The non-deuterated parent compound used for similar applications.

    Other Imidazothiazole Derivatives: Compounds like thiabendazole and albendazole, which also have anthelmintic properties.

Uniqueness: Tetramisole-d5 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and accuracy in analytical measurements. This makes it particularly valuable in pharmacokinetic and analytical chemistry research, where precise quantification is essential .

Biological Activity

Tetramisole-d5 hydrochloride is a deuterated form of levamisole, an imidazothiazole derivative known for its anthelmintic and immunomodulatory properties. The incorporation of deuterium in its structure enhances its stability and pharmacokinetic profile, making it a valuable compound in research settings, particularly in studies involving drug metabolism and pharmacodynamics.

  • Chemical Name : this compound
  • CAS Number : 1246819-64-6
  • Molecular Formula : C11H12D5ClN2S
  • Molecular Weight : 245.78 g/mol

Tetramisole acts primarily as an immunomodulator and an anthelmintic agent. Its biological activity is attributed to the following mechanisms:

  • Immunomodulation : It enhances the immune response by stimulating T-cell activity and increasing the production of cytokines, which are crucial for immune function.
  • Anthelmintic Activity : Tetramisole disrupts the neuromuscular function of parasitic worms, leading to paralysis and eventual expulsion from the host.

Antiviral Properties

Research indicates that tetramisole exhibits antiviral effects against herpes simplex virus (HSV). In vitro studies have shown that it can inhibit viral replication, suggesting potential applications in treating viral infections .

Pharmacokinetics

A study focusing on the population pharmacokinetics of levamisole (the parent compound) in children with steroid-sensitive nephrotic syndrome revealed that the pharmacokinetic profile is similar to that observed in adults, with slightly higher elimination rates in children. This information is critical for dosing considerations in pediatric populations .

Case Study 1: Levamisole in Pediatric Nephrotic Syndrome

A randomized controlled trial evaluated the efficacy of levamisole in preventing relapses of nephrotic syndrome in children. The study found that levamisole significantly reduced the frequency of relapses and allowed for a reduction in steroid dosage, highlighting its role as an alternative treatment option .

Case Study 2: Adulteration in Cocaine Samples

Tetramisole has been identified as a common adulterant in cocaine samples, which raises concerns regarding its effects on human metabolism. A forensic analysis indicated that metabolites of tetramisole could contribute to adverse health effects when consumed with cocaine .

Comparative Analysis of Biological Activity

Property Tetramisole Tetramisole-d5
Anthelmintic ActivityYesYes
Immunomodulatory EffectsYesYes
Antiviral ActivityLimitedEnhanced
Pharmacokinetic StabilityModerateImproved

Research Findings

Recent studies have emphasized the importance of deuterated compounds like tetramisole-d5 in improving the accuracy of pharmacokinetic assessments through techniques such as mass spectrometry and liquid chromatography. The deuteration helps trace drug metabolism more effectively, offering insights into how drugs behave within biological systems .

Properties

IUPAC Name

6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/i1D,2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZPBGZRMVRFKY-GWVWGMRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CN3CCSC3=N2)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746828
Record name 6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-85-6
Record name 6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-85-6
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